
4'-Phenoxyacetophenone
Overview
Description
4’-Phenoxyacetophenone: is an organic compound with the molecular formula C14H12O2 . It is a derivative of acetophenone, where the phenyl group is substituted with a phenoxy group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Phenoxyacetophenone can be synthesized through several methods. One common method involves the reaction of phenol with para-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like tetrahydrofuran or dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, 4’-Phenoxyacetophenone is often produced via the Friedel-Crafts acylation of phenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its high yield and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
One of the primary reactions involving 4'-Phenoxyacetophenone is its oxidation to form 4-phenoxybenzoic acid . This transformation can be achieved using oxidizing agents such as sodium hypochlorite in the presence of phase transfer catalysts like polyethylene glycol. The optimal conditions for this reaction are as follows:
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Reactants : this compound, sodium hypochlorite, polyethylene glycol
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Molar Ratio : 1:4:150 (this compound:sodium hypochlorite:PEG-400)
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pH : 12-13
Reduction Reactions
Reduction of this compound can yield 4'-phenoxyacetophenol , typically using reducing agents like lithium aluminum hydride. The general procedure involves:
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Reactants : this compound, lithium aluminum hydride
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Solvent : Ether
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Temperature : Low temperatures to control the reaction rate
This reduction reaction is crucial for synthesizing alcohol derivatives from ketones.
Substitution Reactions
This compound is also capable of undergoing nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions include:
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Nucleophiles : Various nucleophiles depending on the desired product
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Solvents : Dichloromethane or other aprotic solvents
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Catalysts : Depending on the nucleophile used
The products formed from these reactions vary widely based on the nature of the nucleophile employed.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4'-Phenoxyacetophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals. For instance, it can be oxidized to form 4-phenoxybenzoic acid, which is a precursor for synthesizing the drug ibrutinib, used in treating certain types of lymphoma .
Polymer Chemistry
In polymer chemistry, this compound acts as a monomer in ruthenium-catalyzed step-growth copolymerization reactions with α,ω-dienes. This application leads to the development of novel polymers with specific properties, enhancing material performance in various applications.
Biological Applications
Biochemical Probes
The compound is utilized as a probe in biochemical studies to investigate enzyme activities and protein interactions. Its unique structure allows researchers to study the effects on various biochemical pathways, particularly those involving ether bond cleavage.
Potential Therapeutic Properties
Research has indicated that this compound may possess anti-inflammatory and analgesic effects. This potential has led to investigations into its pharmacological properties and mechanisms of action within biological systems.
Industrial Applications
Production of Agrochemicals and Dyes
Industrially, this compound is employed in the synthesis of various agrochemicals and dyes. Its reactivity makes it suitable for creating compounds that require specific functional groups for effectiveness in agricultural applications .
UV Stabilizers
The compound is also explored as a UV stabilizer for polymeric materials. Its incorporation can enhance the durability of these materials when exposed to ultraviolet light, thereby extending their service life .
Synthesis Optimization
A study demonstrated the synthesis of this compound via Friedel-Crafts acylation using diphenyl ether and acetyl chloride with aluminum chloride as a catalyst. The optimization of reaction conditions achieved an impressive yield of 81% under controlled temperatures and solvent conditions.
Biodegradation Studies
Research involving fungal species such as Cladosporium sp. has shown that these organisms can degrade this compound during the biodegradation process of cypermethrin, a synthetic insecticide. This finding highlights its potential role in bioremediation strategies for contaminated environments .
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Intermediate for synthesis | Used in pharmaceuticals like ibrutinib and novel polymers |
Biology | Biochemical probe | Investigates enzyme activities and protein interactions |
Medicine | Potential therapeutic properties | Anti-inflammatory and analgesic effects under investigation |
Industry | Production of agrochemicals and dyes | Valuable for creating effective agricultural compounds |
Material Science | UV stabilizers | Enhances durability of polymeric materials against UV light |
Mechanism of Action
The mechanism of action of 4’-Phenoxyacetophenone involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The phenoxy group enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in protein conformation and function .
Comparison with Similar Compounds
4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of a phenoxy group.
4’-Bromoacetophenone: Contains a bromine atom in place of the phenoxy group.
4’-Nitroacetophenone: Features a nitro group instead of the phenoxy group.
Uniqueness: 4’-Phenoxyacetophenone is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and as a versatile intermediate in organic synthesis .
Biological Activity
4'-Phenoxyacetophenone (C14H12O2), also known as 1-(4-phenoxyphenyl)ethan-1-one, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a phenoxy group attached to an acetophenone moiety, which contributes to its unique reactivity and biological activity. The presence of both the phenyl and carbonyl groups enhances its potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it can inhibit bacterial growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in breast and colon cancer cell lines . The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxy and phenoxy groups are crucial for binding affinity, allowing the compound to modulate enzyme activities and receptor functions. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial properties.
Case Study 2: Anticancer Effects
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Structure | Yes | Yes |
2-Hydroxyacetophenone | Structure | Moderate | Moderate |
4-Hydroxyacetophenone | Structure | Low | High |
This table illustrates the comparative biological activities of this compound with similar compounds. Notably, while it exhibits strong antimicrobial and anticancer properties, other derivatives show varied efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-Phenoxyacetophenone in laboratory settings?
The synthesis of this compound can be optimized using AI-driven retrosynthetic analysis, which identifies feasible pathways by leveraging databases like Pistachio, Reaxys, and BKMS_Metabolic. These tools prioritize one-step routes, such as Friedel-Crafts acylation of phenoxybenzene with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Key parameters include precursor scoring, reaction feasibility (plausibility threshold ≥0.01), and solvent compatibility . Traditional methods involve nucleophilic substitution between 4-hydroxyacetophenone and bromobenzene in basic media, though yields may vary due to steric hindrance .
Q. How can spectroscopic techniques characterize this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. In H NMR, the acetyl group (C=O) adjacent to the phenoxy ring produces a deshielded methyl singlet at ~2.6 ppm, while aromatic protons split into distinct multiplet patterns due to electron-withdrawing effects. Infrared (IR) spectroscopy identifies the carbonyl stretch at ~1680 cm, and the phenoxy ether C-O stretch near 1240 cm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 212.0837 (CHO) .
Q. What are the recommended storage conditions to maintain this compound’s stability?
Store in airtight containers under inert gas (N or Ar) at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides) and bases, which may degrade the acetyl group or ether linkage. Stability studies indicate no decomposition under these conditions for ≥24 months .
Advanced Research Questions
Q. How does this compound’s electronic structure influence its reactivity in cross-coupling reactions?
The electron-deficient acetophenone moiety directs electrophilic substitution to the para-position of the phenoxy ring. Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of ~5.2 eV, favoring Suzuki-Miyaura couplings with aryl boronic acids. The phenoxy group’s electron-donating resonance stabilizes transition states, enhancing catalytic turnover in Pd-mediated reactions. Contrast this with 4’-methoxyacetophenone, where the methoxy group increases electron density, reducing oxidative addition efficiency .
Q. What advanced methods analyze its stability under extreme experimental conditions?
Accelerated degradation studies using High-Performance Liquid Chromatography (HPLC) with photodiode array detection can track decomposition products. For example, exposure to UV light (254 nm) generates quinone derivatives via Norrish Type I cleavage, while acidic conditions (pH <2) hydrolyze the ether bond, yielding 4-hydroxyacetophenone. Thermo-gravimetric analysis (TGA) shows thermal stability up to 180°C, beyond which sublimation precedes decomposition .
Q. How does this compound’s pharmacological activity compare to structural analogs?
Comparative studies with analogs like 4’-methoxyacetophenone and 4’-fluorophenoxyacetophenone reveal structure-activity relationships (SAR). The phenoxy group enhances lipid solubility, improving blood-brain barrier penetration in CNS drug candidates. In vitro assays show moderate inhibition of cyclooxygenase-2 (COX-2) (IC ~15 µM), outperforming 4’-methoxy derivatives (IC >50 µM) due to optimized π-π stacking with the enzyme’s hydrophobic pocket .
Methodological Notes
- Synthesis Optimization : Prioritize AI-guided routes for efficiency but validate with experimental controls.
- Spectroscopic Validation : Use deuterated solvents (e.g., CDCl) to eliminate background noise in NMR.
- Stability Testing : Include kinetic studies under varying pH, temperature, and light exposure to model real-world applications.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNIFZYQFLFGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284900 | |
Record name | 4'-Phenoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5031-78-7 | |
Record name | 1-(4-Phenoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5031-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 39658 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005031787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5031-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Phenoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Phenoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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